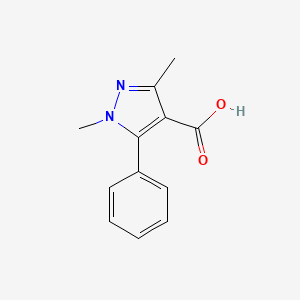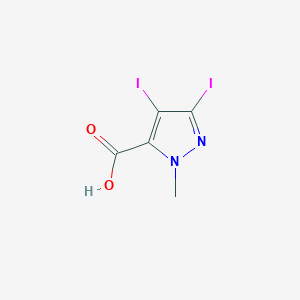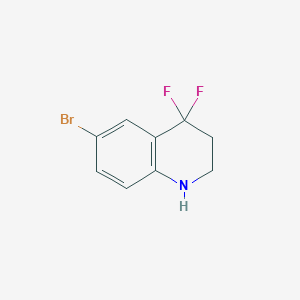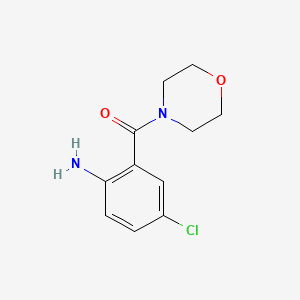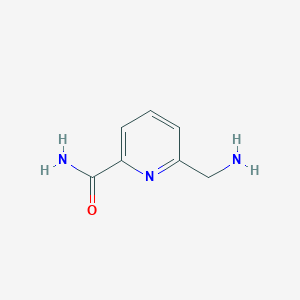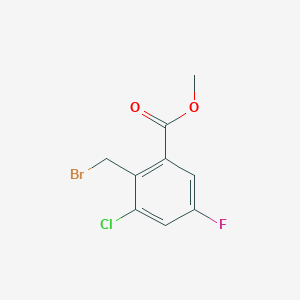
Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, featuring a bromomethyl group at the second position, a chlorine atom at the third position, and a fluorine atom at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 3-chloro-5-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced to form Methyl 2-(methyl)-3-chloro-5-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxylic acid group, resulting in Methyl 2-(carboxymethyl)-3-chloro-5-fluorobenzoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates such as Methyl 2-(azidomethyl)-3-chloro-5-fluorobenzoate.
Reduction: Methyl 2-(methyl)-3-chloro-5-fluorobenzoate.
Oxidation: Methyl 2-(carboxymethyl)-3-chloro-5-fluorobenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mecanismo De Acción
The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system.
Comparación Con Compuestos Similares
Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate can be compared with similar compounds such as:
Methyl 2-(bromomethyl)benzoate: Lacks the chlorine and fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
Methyl 3-chloro-5-fluorobenzoate: Does not have the bromomethyl group, limiting its use in reactions requiring an electrophilic center.
Methyl 2-(bromomethyl)-4-chlorobenzoate: The position of the chlorine atom affects the compound’s reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes.
Propiedades
Fórmula molecular |
C9H7BrClFO2 |
|---|---|
Peso molecular |
281.50 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
Clave InChI |
JGPYNQQRZYGXTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)F)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


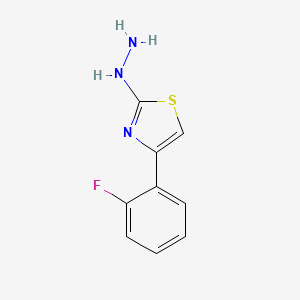

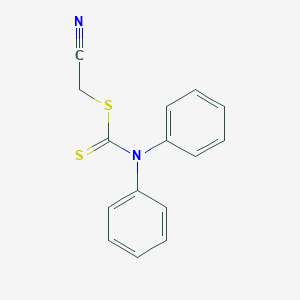


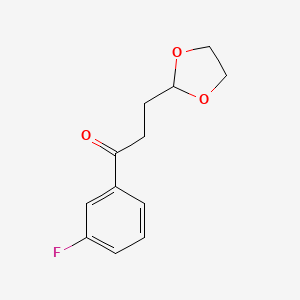
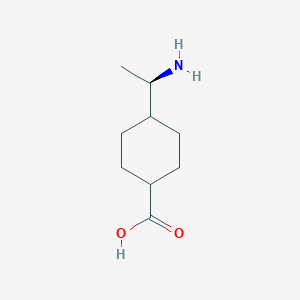
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
